molecular formula C10H9ClF4O B14049840 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14049840
M. Wt: 256.62 g/mol
InChI Key: MZBSVQKXFLRRPW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct groups:

  • A 3-chloropropyl chain (-CH₂CH₂CH₂Cl) at position 1,
  • A trifluoromethoxy group (-OCF₃) at position 3,
  • A fluoro group (-F) at position 4.

Its molecular formula is C₁₀H₉ClF₄O, with a molar mass of 272.64 g/mol.

Properties

Molecular Formula

C10H9ClF4O

Molecular Weight

256.62 g/mol

IUPAC Name

4-(3-chloropropyl)-1-fluoro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

MZBSVQKXFLRRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethoxy Precursors

The trifluoromethoxy group is introduced via halogen exchange using anhydrous hydrogen fluoride (AHF). A representative method from patent involves:

  • Starting Material : Trichloromethoxy benzene (265 g) is reacted with AHF (252 g) in a stainless steel autoclave at 80°C for 4–6 hours under 30–35 kg/cm² pressure.
  • Product Isolation : Crude trifluoromethoxy benzene is distilled at atmospheric pressure, yielding 120 g (45% yield) of purified product.

Reaction Conditions :

  • Temperature: 80°C
  • Pressure: 30–35 kg/cm²
  • Catalyst: None (AHF acts as reactant and catalyst)

Fluorination Strategies

Fluorine is introduced via a Balz-Schiemann reaction, which converts an aromatic amine to a fluoride:

  • Nitration : Trifluoromethoxy benzene (118 g) is nitrated using a mixture of concentrated HNO₃ (58.24 g) and H₂SO₄ (174.24 g) at 0–35°C, yielding 90% para-nitro isomer.
  • Reduction : The nitro group is reduced to an amine using Fe powder and NH₄Cl in ethanol at 50°C, achieving 85–90% conversion to 4-amino-3-(trifluoromethoxy)benzene.
  • Diazotization and Fluorination : The amine is diazotized with NaNO₂ in H₂SO₄ at 0–5°C, followed by thermal decomposition to yield 4-fluoro-3-(trifluoromethoxy)benzene.

Critical Parameters :

  • Diazotization Temperature: ≤5°C to prevent side reactions
  • Fluorination Yield: 70–75%

Introduction of the 3-Chloropropyl Group

The 3-chloropropyl chain is attached via a Ullmann coupling reaction, leveraging a brominated intermediate:

  • Bromination : 4-Fluoro-3-(trifluoromethoxy)benzene is brominated at position 1 using Br₂ in acetic acid at 40°C, yielding 1-bromo-4-fluoro-3-(trifluoromethoxy)benzene (80% yield).
  • Coupling Reaction : The brominated intermediate reacts with 3-chloropropylmagnesium bromide in the presence of a CuI catalyst at 100°C, forming the target compound.

Optimized Conditions :

  • Catalyst: 5 mol% CuI
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 65–70%

Optimization of Reaction Conditions

Nitration Efficiency

The nitration step’s regioselectivity is enhanced by using a 2:1 (v/v) H₂SO₄:HNO₃ mixture at 0–10°C, favoring para-substitution (90% selectivity). Elevated temperatures (>35°C) promote ortho isomer formation, reducing purity.

Diazotization Stability

Maintaining temperatures below 5°C during diazotization minimizes diazonium salt decomposition. Quenching the reaction with ice-cold water improves product isolation.

Industrial-Scale Production Considerations

Scale-up adaptations include:

  • Continuous Flow Reactors : For nitration and diazotization steps to enhance safety and yield.
  • Distillation Towers : To separate trifluoromethoxy benzene isomers efficiently.
  • Waste Management : Neutralization of HF byproducts with Ca(OH)₂ to prevent corrosion.

Challenges and Alternative Approaches

Competing Isomer Formation

The electron-withdrawing nature of the trifluoromethoxy group directs nitration to the para position, but residual ortho isomers (10%) require chromatographic separation.

Direct Propyl Chain Introduction

Friedel-Crafts alkylation is ineffective due to the ring’s deactivation. Alternative strategies, such as Suzuki-Miyaura coupling with 3-chloropropylboronic acid, are under investigation but currently yield <50% product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl group.

    Oxidation Reactions: The benzene ring can undergo oxidation reactions to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below compares the target compound with structurally analogous derivatives, focusing on substituent effects and physical properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Density (g/cm³) Boiling Point (°C) Key Notes
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene (Target) C₁₀H₉ClF₄O 272.64 1: -CH₂CH₂CH₂Cl; 3: -OCF₃; 4: -F Predicted: ~1.35 Predicted: ~260–270 Hypothetical data based on analogs; electron-withdrawing substituents dominate.
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 1: -CH₂CH₂CH₂Cl; 2: -OCHF₂; 4: -OCF₃ 1.349 (Predicted) 271.6 (Predicted) Higher density and boiling point due to additional -OCHF₂ group.
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O 228.57 1: -Cl; 2: -F; 3: -CF₃; 4: -OCH₃ N/A N/A Trifluoromethyl enhances electron withdrawal; methoxy donates electrons.
1-Fluoro-2-(trifluoromethoxy)benzene C₇H₄F₄O 196.10 1: -F; 2: -OCF₃ N/A N/A Simpler structure; lower molar mass and hydrophobicity.
1-(2-Amino-1-propyl)-4-(trifluoromethoxy)benzene hydrochloride C₁₀H₁₃ClF₃NO 255.67 1: -CH₂CH(NH₂)CH₃; 4: -OCF₃ (as HCl salt) N/A N/A Amino group increases water solubility; used in pharmaceuticals.
Key Observations:
  • Substituent Position and Type : The target compound’s trifluoromethoxy and fluoro groups at positions 3 and 4 create a strongly electron-deficient aromatic ring, reducing reactivity toward electrophilic substitution. In contrast, the compound from balances electron withdrawal (-CF₃, -Cl, -F) with electron donation (-OCH₃).
  • Chloropropyl Chain Effects : The 3-chloropropyl chain increases molar mass and hydrophobicity compared to simpler analogs (e.g., ). This chain may facilitate nucleophilic substitution at the terminal chlorine.
  • Boiling Point Trends : The compound from has a higher predicted boiling point (271.6°C) than the target, likely due to its additional polar -OCHF₂ group and larger molecular size.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects :
    • The -OCF₃ group is less electron-withdrawing than -CF₃ (as in ) due to oxygen’s lone pairs, but still deactivates the ring.
    • Fluoro substituents further enhance this deactivation, directing electrophilic attacks to meta/para positions relative to the strongest withdrawing groups.
  • Reactivity of Chloropropyl Chain :
    • The terminal chlorine in the chloropropyl chain is susceptible to nucleophilic substitution (e.g., with amines or thiols), a feature shared with piperazine derivatives in .

Q & A

Q. What are the established synthetic routes for 1-(3-chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene?

  • Methodological Answer : A common approach involves functionalizing a benzene ring with trifluoromethoxy and fluoro groups, followed by alkylation with 3-chloropropyl substituents. For example, hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene (as described for (trifluoromethoxy)benzene derivatives) can yield intermediates for subsequent coupling reactions . Alternatively, Suzuki-Miyaura cross-coupling using boronic acids (e.g., 4-fluoro-3-(trifluoromethoxy)phenylboronic acid) with 3-chloropropyl halides may be employed, leveraging palladium catalysts . Key steps include:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization by 19F^{19}\text{F}-NMR to confirm trifluoromethoxy and fluoro substituents .

Q. How can researchers purify and validate the compound’s structural integrity?

  • Methodological Answer : Post-synthesis, purification is critical. Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to isolate the target compound. Validate purity (>95%) via:
  • GC-MS : Monitor molecular ion peaks (e.g., exact mass 271.96 g/mol for related derivatives) .
  • NMR : Confirm substituent positions:
  • 19F^{19}\text{F}-NMR: Peaks at δ -57 to -59 ppm (trifluoromethoxy) and δ -110 to -115 ppm (fluoro) .
  • 1H^{1}\text{H}-NMR: Protons on the chloropropyl chain (δ 1.8–3.5 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-spectral approach is recommended:
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C10_{10}H9_{9}ClF4_{4}O).
  • NMR :
  • 13C^{13}\text{C}-NMR to resolve quaternary carbons (e.g., trifluoromethoxy at ~120 ppm).
  • 2D NMR (HSQC, HMBC) to assign coupling between the chloropropyl chain and aromatic ring .
  • IR Spectroscopy : Confirm C-F stretches (1000–1100 cm1^{-1}) and C-O-C (trifluoromethoxy, ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethoxy group (-OCF3_3) is strongly electron-withdrawing, meta-directing electrophilic substitution. In contrast, the fluoro substituent (-F) is ortho/para-directing. This combination creates regioselective challenges. For example, in palladium-catalyzed couplings, the chloropropyl chain may act as a leaving group in nucleophilic substitutions. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) assess activation barriers .

Q. How to resolve contradictions in spectral data under different experimental conditions?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F}-NMR shifts may arise from solvent polarity or temperature. For example, trifluoromethoxy peaks in CDCl3_3 vs. DMSO-d6_6 can differ by 1–2 ppm. To standardize:
  • Use deuterated solvents with controlled humidity.
  • Calibrate instruments with internal standards (e.g., CFCl3_3).
  • Compare against reference spectra of structurally similar compounds (e.g., 4-fluoro-3-(trifluoromethoxy)benzonitrile) .

Q. What are the compound’s stability profiles under thermal or acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–100°C for 24–72 hours; monitor degradation via TLC or HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition products (e.g., hydrolysis of chloropropyl to propanol derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy to assess photodegradation pathways .

Q. How can computational methods aid in conformational analysis?

  • Methodological Answer : Use Gaussian or ORCA software for:
  • Conformational Sampling : Rotational barriers of the chloropropyl chain (MP2/cc-pVTZ level).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by -OCF3_3 and -F .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Q. What are potential applications in medicinal chemistry?

  • Methodological Answer : The compound’s fluorinated aromatic core is a pharmacophore in CNS drugs. For example:
  • Intermediate for Antidepressants : Analogous to Trazodone intermediates, where chloropropyl chains are modified to piperazine rings .
  • Anticancer Agents : Functionalize the benzene ring with sulfonamide or urea groups to enhance target binding .

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